molecular formula C20H16FN3O3S B2670215 N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-08-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2670215
CAS RN: 872695-08-4
M. Wt: 397.42
InChI Key: CQZBDVZVZDJRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research has explored the development of compounds as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Efforts to improve metabolic stability led to the examination of various 6,5-heterocycles as alternatives in the compound structure, aiming to reduce or eliminate metabolic deacetylation while maintaining efficacy (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Studies

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds demonstrated high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).

Antifolate Research

The synthesis of classical and nonclassical antifolates, targeting dihydrofolate reductase (DHFR) as potential antitumor agents, exemplifies the ongoing research in developing more effective cancer treatments. These compounds, including modifications to pyrrolo[2,3-d]pyrimidines, have shown significant inhibitory effects on human DHFR and various tumor cells in culture, highlighting their therapeutic potential (Gangjee et al., 2007).

Antimicrobial Activity

Compounds with the core structure "N-(1,3-benzodioxol-5-ylmethyl)" have been reported to exhibit antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. Research into these compounds is driven by the need for new antimicrobials due to rising antibiotic resistance (Attia et al., 2014).

Src Kinase Inhibitory and Anticancer Activities

The exploration of N-benzyl substituted acetamide derivatives, including those with thiazolyl and pyridinyl components, for Src kinase inhibitory and anticancer activities, underscores the potential of these compounds in cancer therapy. Such research aims to better understand the role of specific molecular structures in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-6-8-20(24-23-16)28-11-19(25)22-10-13-1-7-17-18(9-13)27-12-26-17/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZBDVZVZDJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.